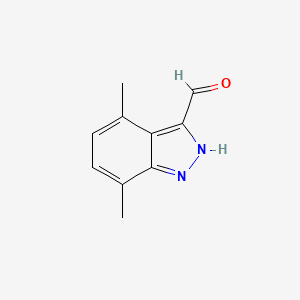

4,7-Dimethyl-1H-indazole-3-carbaldehyde

Description

Properties

IUPAC Name |

4,7-dimethyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-3-4-7(2)10-9(6)8(5-13)11-12-10/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNSIRJXHHTZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=NNC(=C12)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501269577 | |

| Record name | 4,7-Dimethyl-1H-indazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-75-9 | |

| Record name | 4,7-Dimethyl-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethyl-1H-indazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4,7-Dimethyl-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4,7-Dimethyl-1H-indazole-3-carbaldehyde is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties and synthesis of the closely related analog, 7-Methyl-1H-indazole-3-carbaldehyde, and the general characteristics of the indazole scaffold. The information presented herein should be used as a reference and a guide for further experimental investigation.

Introduction

Chemical Properties

While specific experimental data for this compound is not available, the properties of the closely related compound, 7-Methyl-1H-indazole-3-carbaldehyde, are summarized below to provide a reasonable estimation. The addition of a second methyl group at the 4-position is expected to slightly increase the molecular weight and may influence properties such as melting point and solubility.

Table 1: Physicochemical and Spectroscopic Data for 7-Methyl-1H-indazole-3-carbaldehyde [5]

| Property | Value |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Melting Point | 172 °C |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 10.31 (s, 1H), 8.14 (m, 1H), 7.28 (m, 2H), 2.62 (s, 3H) |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 187.7, 145.3, 141.5, 128.2, 124.7, 120.9, 120.2, 119.5, 16.8 |

| IR (neat) ν (cm⁻¹) | 3252, 3077, 1672, 1449, 1326, 1144, 784, 734 |

| HRMS (ESI⁻) | Calculated for C₉H₇N₂O [M - H]⁻ m/z 159.0558, found: 159.0549 |

Experimental Protocols

A general and optimized procedure for the synthesis of 1H-indazole-3-carboxaldehyde derivatives from the corresponding indoles has been reported.[5] This nitrosation reaction provides a direct route to the desired aldehyde. The following protocol is for the synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde and can be adapted for the synthesis of this compound starting from 4,7-dimethylindole.

Proposed Synthesis of this compound:

This proposed synthesis is based on the successful synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde.[5]

Materials:

-

4,7-Dimethylindole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2 N aqueous solution)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

In a reaction vessel, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF at 0 °C.

-

Slowly add a 2 N aqueous solution of hydrochloric acid (2.7 equivalents) to the stirred solution at 0 °C and keep the mixture under an inert atmosphere (e.g., argon) for 10 minutes.

-

Prepare a solution of 4,7-dimethylindole (1 equivalent) in DMF.

-

Add the solution of 4,7-dimethylindole to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.

-

After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

-

Extract the reaction mixture with ethyl acetate (3 times).

-

Wash the combined organic layers with water (3 times) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure this compound.

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: Proposed synthesis of this compound.

Role in Drug Discovery and Signaling Pathways

While no specific biological activity has been reported for this compound, the indazole scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.[3][4] Kinases are key regulators of cellular signaling pathways, and their aberrant activity is often implicated in diseases such as cancer.[6] Indazole derivatives have been shown to inhibit various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Mitogen-activated protein kinase (MAPK), and others.[3][6]

The aldehyde functional group at the 3-position of the indazole ring is a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[5] These derivatives can be designed to target the ATP-binding pocket of specific kinases.

Diagram 2: Representative Kinase Inhibition Signaling Pathway

Caption: Potential role of indazole derivatives in inhibiting a kinase signaling pathway.

Conclusion

This compound represents an interesting, yet underexplored, molecule within the pharmacologically significant indazole class of compounds. While direct experimental data is currently lacking, this guide provides a solid foundation for researchers by presenting detailed information on the closely related 7-Methyl-1H-indazole-3-carbaldehyde. The proposed synthetic route and the general biological context of indazoles as kinase inhibitors offer a starting point for the synthesis, characterization, and biological evaluation of this specific compound. Further research into this compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4,7-Dimethyl-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Predicted Properties

Below is a summary of the predicted chemical properties for 4,7-Dimethyl-1H-indazole-3-carbaldehyde, extrapolated from data for structurally similar compounds such as 7-methyl-1H-indazole-3-carbaldehyde and 1H-indazole-3-carbaldehyde.

| Property | Predicted Value | Reference Compounds |

| Molecular Formula | C10H10N2O | - |

| Molecular Weight | 174.20 g/mol | - |

| Appearance | Likely a pale yellow to white solid | 1H-Indazole-3-carbaldehyde[1], 7-methyl-1H-indazole-3-carbaldehyde |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | 1H-Indazole-3-carboxaldehyde[2] |

| XLogP3 | ~2.0 | Estimated based on 7-methyl-1H-indazole-3-carbaldehyde (1.7)[3] and the addition of a methyl group. |

| Hydrogen Bond Donor Count | 1 | Based on the 1H-indazole core[3][4] |

| Hydrogen Bond Acceptor Count | 2 | Based on the 1H-indazole core and the carbaldehyde group[3][4] |

Proposed Synthesis: An Experimental Protocol

The synthesis of this compound can be achieved through the nitrosation of the corresponding indole, 4,7-dimethyl-1H-indole. This method has been demonstrated to be effective for a variety of substituted indoles.

Starting Material: 4,7-Dimethyl-1H-indole (CAS No: 5621-17-0)

Overall Reaction:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

-

Reagents and Solvents:

-

4,7-Dimethyl-1H-indole

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl), 2 N aqueous solution

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for elution

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 2 N aqueous solution of hydrochloric acid (2.7 equivalents) to the cooled solution while maintaining the temperature at 0°C.

-

Prepare a solution of 4,7-dimethyl-1H-indole (1 equivalent) in DMF.

-

Add the indole solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, extract the mixture three times with ethyl acetate.

-

Wash the combined organic layers three times with water, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent, to yield pure this compound.

-

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

| Spectroscopy | Predicted Features |

| 1H NMR | Signals corresponding to the aldehyde proton (singlet, ~10 ppm), aromatic protons on the indazole ring, two methyl group protons (singlets, ~2.5 ppm), and the N-H proton of the indazole ring. |

| 13C NMR | Resonances for the aldehyde carbonyl carbon (~185 ppm), aromatic carbons of the indazole ring, and the two methyl carbons. |

| IR (Infrared) | Characteristic absorption bands for the N-H stretch, aromatic C-H stretches, and a strong C=O stretch for the aldehyde (~1680-1700 cm-1). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 174.08. |

Biological Significance and Potential Applications

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[5] The primary interest in indazole-containing compounds lies in their potential as kinase inhibitors .[6][7]

Kinase Inhibition:

Kinases are a class of enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of phosphate groups to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The indazole nucleus can act as a bioisostere of adenine, the core component of ATP, allowing indazole derivatives to bind to the ATP-binding site of kinases and inhibit their activity.

Caption: Mechanism of kinase inhibition by indazole derivatives.

The aldehyde functionality at the 3-position of this compound serves as a versatile synthetic handle for further chemical modifications. This allows for the creation of libraries of derivatives that can be screened for activity against various kinase targets. The methyl groups at the 4 and 7 positions can influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific kinases.

Potential Therapeutic Areas:

-

Oncology: As inhibitors of various protein kinases involved in cancer cell proliferation and survival.

-

Inflammatory Diseases: By targeting kinases involved in inflammatory signaling pathways.

-

Neurological Disorders: Some kinase inhibitors have shown promise in the treatment of neurodegenerative diseases.

Safety and Handling

While specific safety data for this compound is not available, compounds of this class should be handled with care in a laboratory setting. Based on the safety data for 1H-indazole-3-carbaldehyde and 7-methyl-1H-indazole-3-carbaldehyde, the following precautions are recommended:

-

Hazard Statements (Predicted):

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry, and well-ventilated place.

-

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The proposed synthesis and predicted properties offer a starting point for the exploration of this promising compound and its potential therapeutic applications. Further experimental validation is necessary to confirm the data presented herein.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 3. 7-methyl-1H-indazole-3-carbaldehyde | C9H8N2O | CID 21032425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dimethyl-1H-indazole-4-carbaldehyde | C10H10N2O | CID 83481647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Molecular Structure of 4,7-Dimethyl-1H-indazole-3-carbaldehyde

Introduction

The indazole scaffold is a privileged bicyclic heterocycle in medicinal chemistry, recognized for its wide range of biological activities.[1] Indazole derivatives are key components in a number of approved drugs and clinical candidates, particularly in oncology.[2][3] The functionalization of the indazole core, such as the introduction of a carbaldehyde group at the 3-position, provides a versatile handle for the synthesis of diverse compound libraries. This document focuses on the molecular structure and properties of indazole-3-carbaldehydes, with a specific emphasis on dimethyl-substituted derivatives, using 7-Methyl-1H-indazole-3-carbaldehyde as a primary reference.

Molecular Structure and Properties

The core of the target molecule consists of a fused benzene and pyrazole ring system, forming the indazole moiety. The key structural features are the two methyl groups at positions 4 and 7 and a carbaldehyde group at position 3.

Quantitative data for the analogous 7-Methyl-1H-indazole-3-carbaldehyde has been compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O | [4][5] |

| Molecular Weight | 160.17 g/mol | [4][5] |

| CAS Number | 1000340-51-1 | [4][5] |

| Appearance | Yellowish solid | [6] |

| Melting Point | 172 °C | [7] |

Note: The molecular formula for the target compound, 4,7-Dimethyl-1H-indazole-3-carbaldehyde, would be C₁₀H₁₀N₂O, with a corresponding molecular weight of 174.20 g/mol .[8]

The following tables summarize the key spectroscopic data for 7-Methyl-1H-indazole-3-carbaldehyde.

¹H NMR Spectral Data (300 MHz, CDCl₃) [7]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.31 | s | 1H, CHO |

| 8.14 | m | 1H, Ar-H |

| 7.28 | m | 2H, Ar-H |

| 2.62 | s | 3H, CH₃ |

¹³C NMR Spectral Data (75 MHz, CDCl₃) [7]

| Chemical Shift (δ) ppm | Assignment |

| 187.7 | C=O |

| 145.3 | Ar-C |

| 141.5 | Ar-C |

| 128.2 | Ar-C |

| 124.7 | Ar-C |

| 120.9 | Ar-C |

| 120.2 | Ar-C |

| 119.5 | Ar-C |

| 16.8 | CH₃ |

IR Spectral Data (neat) [7]

| Wavenumber (cm⁻¹) | Assignment |

| 3252 | N-H stretch |

| 3077 | C-H stretch (aromatic) |

| 1672 | C=O stretch (aldehyde) |

| 1449 | C=C stretch (aromatic) |

| 1326 | C-N stretch |

| 1144 | C-H in-plane bend |

| 784, 734 | C-H out-of-plane bend |

Mass Spectrometry Data (ESI⁻) [7]

| m/z (calculated) | m/z (found) | Ion |

| 159.0558 | 159.0549 | [M - H]⁻ |

Experimental Protocols

A general and optimized procedure for the synthesis of 1H-indazole-3-carboxaldehyde derivatives involves the nitrosation of corresponding indoles.[6][9]

Materials:

-

7-Methyl-indole (262 mg, 2 mmol)

-

Sodium nitrite (NaNO₂) (550 mg, 8 mmol, 8 equiv.)

-

Hydrochloric acid (HCl) (2 N aqueous solution)

-

Deionized water

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

A solution of NaNO₂ (550 mg, 8 mmol) in deionized water (4 mL) and DMF (3 mL) is cooled to 0 °C in an ice bath.

-

Slowly add HCl (1.33 mL of 2 N solution) to the cooled NaNO₂ solution.

-

A solution of 7-methyl-indole (262 mg, 2 mmol) in DMF is then added slowly to the nitrosating mixture.

-

The reaction mixture is stirred for 12 hours at room temperature.

-

Upon completion, the mixture is extracted three times with EtOAc.

-

The combined organic layers are washed three times with water, followed by a brine wash.

-

The organic layer is dried over MgSO₄ and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel, eluting with a petroleum ether/EtOAc (8:2) mixture to yield the pure 7-Methyl-1H-indazole-3-carboxaldehyde as a yellowish solid (229 mg, 72% yield).[6]

Visualization of Synthetic Workflow

The general synthesis of 1H-indazole-3-carboxaldehydes from indoles can be visualized as a logical workflow.

Caption: General workflow for the synthesis of 1H-indazole-3-carboxaldehydes.

Biological Significance and Signaling Pathways

Indazole-containing compounds are of significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer properties.[1][10]

A primary mechanism of action for many bioactive indazole derivatives is the inhibition of protein kinases.[2][3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Several indazole-based drugs, such as Axitinib and Pazopanib, are potent tyrosine kinase inhibitors.[2] The indazole scaffold serves as an effective hinge-binding motif in the ATP-binding pocket of many kinases. The aldehyde functionality at the C3 position of the indazole core in this compound provides a key synthetic handle to introduce various substituents that can be tailored to interact with specific regions of the kinase active site, potentially leading to the development of potent and selective inhibitors.[11][12][13]

As there is no specific signaling pathway documented for this compound, a logical diagram representing the general role of indazole derivatives as kinase inhibitors is presented below.

Caption: General mechanism of kinase inhibition by indazole derivatives.

Conclusion

While specific experimental data for this compound remains to be published, analysis of the closely related 7-Methyl-1H-indazole-3-carbaldehyde provides valuable insights into its expected chemical properties and spectroscopic signature. The synthetic route via nitrosation of the corresponding dimethyl-indole is a viable approach for its preparation. The broader class of indazole-3-carboxaldehydes holds significant promise for the development of novel therapeutics, particularly as kinase inhibitors. Further investigation into the biological activities of this compound and its derivatives is warranted to explore its potential in drug discovery.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 1000340-51-1|7-Methyl-1H-indazole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. 7-methyl-1H-indazole-3-carbaldehyde | C9H8N2O | CID 21032425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 8. 1,3-Dimethyl-1H-indazole-4-carbaldehyde | C10H10N2O | CID 83481647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 4,7-dimethyl-1H-indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, most notably in oncology. While extensive research has been conducted on various substituted indazoles, a comprehensive analysis of derivatives bearing the 4,7-dimethyl-1H-indazole core is less documented in publicly accessible literature. This technical guide consolidates the known biological activities of closely related substituted indazoles to extrapolate the potential therapeutic utility of 4,7-dimethyl-1H-indazole derivatives. Drawing from established structure-activity relationships (SAR), this document outlines potential biological targets, summarizes key quantitative data from analogous compounds, provides detailed experimental methodologies, and visualizes relevant signaling pathways and workflows.

Introduction to the 1H-Indazole Scaffold

Indazole derivatives are nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties.[1][2] The indazole ring system is a versatile scaffold that can be functionalized at various positions to modulate its interaction with biological targets. Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical relevance in cancer therapy.[3][4] The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents.

Extrapolated Biological Activity of 4,7-dimethyl-1H-indazole Derivatives

Direct and extensive studies on the biological activities of a wide range of 4,7-dimethyl-1H-indazole derivatives are not prominently available in the reviewed literature. However, based on the structure-activity relationships of indazoles substituted at the 4 and 7 positions, we can infer potential activities for the 4,7-dimethyl analogs.

Substitutions on the benzene ring of the indazole core are known to significantly influence the biological activity. For instance, substitutions at the C4 and C7 positions have been explored in the context of various therapeutic targets. Research on 7-substituted-indazoles has shown potent inhibitory effects on nitric oxide synthases (NOS), with the nature of the substituent dictating the potency and selectivity.[5] For example, 1H-indazole-7-carbonitrile was found to be a potent NOS inhibitor.[5] Similarly, modifications at the C4 position have been investigated for their role in modulating the activity of various enzymes and receptors.[6]

Given that methyl groups are small, lipophilic substituents, it is plausible that 4,7-dimethyl-1H-indazole derivatives could exhibit a range of biological activities, including but not limited to:

-

Anticancer Activity: The indazole scaffold is a well-established pharmacophore in the design of anticancer agents.[3][4] Many indazole-based compounds exert their effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. It is conceivable that 4,7-dimethyl-1H-indazole derivatives could act as kinase inhibitors.

-

Anti-inflammatory Activity: Some indazole derivatives have demonstrated anti-inflammatory properties.[7]

-

Enzyme Inhibition: As seen with other substituted indazoles, the 4,7-dimethyl analogs could potentially inhibit various enzymes, such as NOS or others, depending on the other substituents on the indazole core.[5]

Quantitative Data for Analogous Indazole Derivatives

To provide a quantitative perspective, the following tables summarize the biological activity of various substituted indazole derivatives from the literature. This data, while not specific to 4,7-dimethyl-1H-indazole derivatives, offers a valuable reference for the potential potency of this compound class.

Table 1: Anticancer Activity of Selected Indazole Derivatives

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| 4 | N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | A2780 (ovarian) | 4.21 | [8] |

| 9 | N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide | A549 (lung) | 18.6 | [8] |

| 5j | 3-((3-methoxyphenyl) amino)-5-nitro-[Formula: see text]-phenyl-1[Formula: see text]-indazole-1-carboxamide | A549, MCF7 | Not specified | [9] |

| 6o | (Structure not specified) | K562 (leukemia) | 5.15 | [10] |

| 5i | 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione | (BRD4 inhibition) | 0.060 | [11] |

Table 2: Enzyme Inhibitory Activity of Selected Indazole Derivatives

| Compound ID | Substitution Pattern | Target Enzyme | IC50 (µM) | Reference |

| 1H-indazole-7-carbonitrile | 7-carbonitrile | nNOS | Potent | [5] |

| 1H-indazole-7-carboxamide | 7-carboxamide | nNOS | Less potent than 7-carbonitrile | [5] |

| 120 | 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol | IDO1 | 5.3 | [2] |

Detailed Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of indazole derivatives, which can be adapted for 4,7-dimethyl-1H-indazole analogs.

General Synthesis of Substituted 1H-Indazoles

A common method for the synthesis of 1H-indazoles involves the reaction of appropriately substituted 2-fluorobenzonitriles with hydrazine hydrate.[6]

-

Step 1: Synthesis of 3-amino-1H-indazole. A mixture of the starting 2-fluorobenzonitrile derivative and an excess of hydrazine hydrate in a suitable solvent (e.g., n-butanol or ethanol) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Step 2: Functionalization of the indazole core. The resulting 3-amino-1H-indazole can be further modified. For example, the amino group can be acylated, alkylated, or used in coupling reactions to introduce various substituents. The N1 position of the indazole ring can be selectively alkylated using a suitable alkylating agent in the presence of a base like potassium hydroxide in a solvent such as DMSO.[6]

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 4,7-dimethyl-1H-indazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific protein kinase.

-

Assay Principle: A common format is a fluorescence-based assay that measures the amount of ATP consumed during the kinase reaction.

-

Procedure: The kinase, its substrate, and ATP are incubated with varying concentrations of the test compound. The reaction is allowed to proceed for a set time and then stopped. A detection reagent is added that produces a signal inversely proportional to the amount of remaining ATP.

-

Data Analysis: The signal is measured, and the IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a potential mechanism of action for an anticancer indazole derivative and a typical workflow for its evaluation.

Caption: Potential mechanism of action for a 4,7-dimethyl-1H-indazole derivative as a kinase inhibitor.

Caption: General experimental workflow for the development of novel indazole-based therapeutic agents.

Conclusion and Future Directions

The 1H-indazole scaffold remains a highly attractive starting point for the development of novel therapeutics. While the biological activity of 4,7-dimethyl-1H-indazole derivatives is not yet extensively characterized, the known structure-activity relationships of related compounds suggest that this subclass holds significant potential, particularly in the realm of oncology. Further research, including the synthesis and comprehensive biological evaluation of a library of 4,7-dimethyl-1H-indazole derivatives, is warranted to fully elucidate their therapeutic promise. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for such future investigations.

References

- 1. a-review-on-synthetic-strategy-molecular-pharmacology-of-indazole-derivatives-and-their-future-perspective - Ask this paper | Bohrium [bohrium.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comprehensive review on the indazole based derivatives as targeted anticancer agents [ouci.dntb.gov.ua]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass Spectrometry Analysis of 4,7-Dimethyl-1H-indazole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 4,7-Dimethyl-1H-indazole-3-carbaldehyde, a molecule of interest in medicinal chemistry and drug development. While specific experimental data for this exact compound is not widely published, this guide synthesizes information from related indazole and aldehyde compounds to predict its mass spectral behavior and outlines a comprehensive experimental protocol for its analysis.

Predicted Mass Spectral Data

The following table summarizes the predicted key mass-to-charge ratios (m/z) and relative abundances for the major fragments of this compound under electron ionization (EI) mass spectrometry. These predictions are based on the known fragmentation patterns of similar heterocyclic aldehydes. The exact mass of the parent molecule is 174.0793 g/mol .[1]

| Predicted Fragment Ion | m/z (Nominal) | Proposed Structure/Formula | Predicted Relative Abundance |

| [M]+• | 174 | C10H10N2O | High |

| [M-H]+ | 173 | C10H9N2O | Moderate |

| [M-CHO]+ | 145 | C9H9N2 | Moderate to High |

| [M-CO]+• | 146 | C10H10N2 | Moderate |

| [C8H7N2]+ | 131 | C8H7N2 | Moderate |

| [C7H7]+ | 91 | C7H7 (Tropylium ion) | Low to Moderate |

Experimental Protocol for Mass Spectrometry Analysis

This section details a general protocol for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS), a common and powerful technique for the analysis of small molecules.[2]

1. Sample Preparation

-

Dissolution: Dissolve the purified compound in a high-purity organic solvent such as methanol, acetonitrile, or a mixture thereof, to a final concentration of approximately 10-100 µg/mL.[3] The choice of solvent should be compatible with the liquid chromatography mobile phase.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the instrumentation.[3]

-

Blank Samples: Prepare blank samples consisting of the dissolution solvent to be run before and after the sample analysis to ensure the system is clean and to identify any potential carry-over.[3]

2. Liquid Chromatography (LC) Parameters

-

Column: A C18 reverse-phase column is a suitable choice for the separation of this compound.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended. The formic acid helps to improve peak shape and ionization efficiency.

-

Gradient Program: A typical gradient could start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions to re-equilibrate the column.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is generally appropriate for standard analytical LC columns.

-

Injection Volume: 1-5 µL of the prepared sample solution.

3. Mass Spectrometry (MS) Parameters

-

Ionization Source: Electrospray ionization (ESI) is a suitable technique for this type of molecule and can be operated in both positive and negative ion modes to determine which provides better sensitivity.[2] Given the presence of nitrogen atoms, positive ion mode ([M+H]+) is likely to be effective.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements for formula determination.[4]

-

Scan Mode: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

-

Fragmentation (MS/MS): To elucidate the structure, tandem mass spectrometry (MS/MS) should be performed. This involves isolating the precursor ion (e.g., the [M+H]+ ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. Varying the collision energy will help to obtain a comprehensive fragmentation spectrum.

Visualization of Key Processes

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathway of this compound under electron ionization.

Caption: Predicted EI mass spectrometry fragmentation of this compound.

General Experimental Workflow

The diagram below outlines the logical flow of the experimental protocol for the LC-MS analysis of this compound.

Caption: Workflow for LC-MS analysis of this compound.

References

- 1. 1,3-Dimethyl-1H-indazole-4-carbaldehyde | C10H10N2O | CID 83481647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Dimethyl-Indazoles: A Technical Guide to Key Therapeutic Targets

For Immediate Release

This technical guide provides an in-depth analysis of dimethyl-indazole compounds, a promising class of molecules demonstrating significant therapeutic potential across multiple disease areas. Tailored for researchers, scientists, and drug development professionals, this document details the core therapeutic targets, presents quantitative efficacy data, outlines key experimental methodologies, and visualizes the associated signaling pathways.

Introduction

Indazole derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry due to their versatile biological activities.[1][2] A number of drugs containing the indazole core, such as the kinase inhibitors axitinib and pazopanib, are already in clinical use for cancer treatment.[3][4] Within this broad family, dimethyl-indazole compounds are emerging as a particularly interesting subclass, with specific substitution patterns leading to potent and selective modulation of key biological targets. This guide focuses on two prominent examples: N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, an anti-cancer agent, and 3,5-dimethyl-1H-indazole-based compounds like YD-3, which show promise in the treatment of neuroinflammation.

Core Therapeutic Targets and Mechanisms of Action

Dimethyl-indazole compounds have been shown to exert their therapeutic effects by targeting key proteins involved in cancer progression and neuroinflammatory processes.

Anticancer Activity: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

A significant target for dimethyl-indazole compounds in oncology is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a crucial role in tumor immune evasion.[4][5] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[4][6] The depletion of tryptophan and the accumulation of kynurenine metabolites in the tumor microenvironment suppress the activity of effector T cells and natural killer (NK) cells, while promoting the function of regulatory T cells (Tregs), leading to an immunosuppressive state that allows cancer cells to proliferate.[6][7]

N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been identified as a potent inhibitor of IDO1.[4] By blocking IDO1 activity, this compound can restore anti-tumor immunity. Furthermore, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and suppress cell migration by reducing the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and cancer metastasis.[4] This dual action of immunomodulation and direct anti-tumor effects makes IDO1 inhibitors based on the dimethyl-indazole scaffold a highly attractive therapeutic strategy.

The inhibition of IDO1 by N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine initiates a cascade of events that counteract tumor-induced immunosuppression and directly impact cancer cell survival and motility.

The anti-proliferative activity of N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 7) and a related analogue, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 36), has been evaluated against various human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) | FaDu | Hypopharyngeal Carcinoma | Data not specified |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 | Colorectal Cancer | 0.4 ± 0.3 |

Neuroinflammation: Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key feature of neurodegenerative diseases such as Alzheimer's disease.[8][9] The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and nitric oxide (NO) in activated microglia.[10][11] Chronic activation of this pathway contributes to neuronal damage and cognitive decline.[8]

Dimethyl-indazole derivatives, such as YD-3 , have been investigated as inhibitors of p38 MAPK.[12] By blocking the p38 MAPK pathway, these compounds can suppress the production of inflammatory mediators by activated microglia, thereby reducing neuroinflammation and its detrimental effects on neurons. This makes p38 MAPK inhibitors with a dimethyl-indazole core potential therapeutic agents for neurodegenerative disorders.

The inhibition of p38 MAPK by dimethyl-indazole compounds intercepts the inflammatory cascade within microglia, the resident immune cells of the central nervous system.

| Inhibitor | Target | Effect | IC50 Values |

| (S)-p38 MAPK Inhibitor III | p38 MAPK | Inhibition of kinase activity | 0.90 µM (in vitro) |

| Inhibition of TNF-α release | 0.37 µM (PBMCs) | ||

| Inhibition of IL-1β release | 0.044 µM (PBMCs) | ||

| SB 203580 | p38 MAPK | Inhibition of kinase activity | 35 nM |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the therapeutic potential of dimethyl-indazole compounds.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[13][14] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol Overview:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the dimethyl-indazole compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.[13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Kinase Assay

In vitro kinase assays are performed to determine the direct inhibitory effect of a compound on a specific kinase.

Principle: A purified, active kinase is incubated with its specific substrate and ATP (often radiolabeled with ³²P). The kinase transfers the phosphate group from ATP to the substrate. The amount of phosphorylated substrate is then quantified to determine the kinase activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine its IC50 value.

Protocol Overview (for p38 MAPK):

-

Reaction Setup: In a microplate, combine the purified active p38 MAPK enzyme, a specific substrate (e.g., ATF-2), and the dimethyl-indazole compound at various concentrations in a kinase reaction buffer.[5]

-

Initiation: Start the reaction by adding ATP (e.g., [γ-³²P]ATP).[5]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a solution like SDS sample buffer.

-

Detection: The phosphorylated substrate can be detected in several ways:

-

Radiometric Assay: Separate the reaction components by SDS-PAGE, expose the gel to an X-ray film (autoradiography), and quantify the band intensity corresponding to the phosphorylated substrate.[5]

-

Western Blot: Use a phospho-specific antibody to detect the phosphorylated substrate.[5]

-

Fluorescence-based Assay: Utilize fluorescently labeled substrates or antibodies for detection in a plate reader.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to calculate the IC50 value.

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is instrumental in elucidating the effects of a compound on signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest (e.g., total p38, phospho-p38, IDO1, MMP-9). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol Overview:

-

Cell Lysis: Treat cells with the dimethyl-indazole compound, then lyse the cells to extract the proteins.

-

Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

-

Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody that binds to the primary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system.

-

Quantitative Analysis: Use densitometry software to measure the intensity of the bands, normalizing to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different conditions.[1][3]

Cell Migration (Wound Healing/Scratch) Assay

This assay is used to study cell migration, a crucial process in cancer metastasis.

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time in the presence and absence of the test compound.[13][15]

Protocol Overview:

-

Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.

-

Scratch Creation: Create a scratch in the monolayer using a sterile pipette tip.[13]

-

Treatment: Wash the cells to remove debris and add fresh media containing the dimethyl-indazole compound at various concentrations.

-

Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is closed.[13]

-

Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure. Compare the migration rate between treated and untreated cells.

Conclusion and Future Directions

Dimethyl-indazole compounds represent a versatile and potent class of molecules with significant therapeutic potential. Their ability to selectively target key proteins in cancer and neuroinflammation, such as IDO1 and p38 MAPK, underscores their importance in modern drug discovery. The data and methodologies presented in this guide provide a solid foundation for further research and development of this promising chemical scaffold. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring their efficacy in in vivo models, and identifying novel therapeutic targets to broaden their clinical applications.

References

- 1. Guide to western blot quantification | Abcam [abcam.com]

- 2. color | Graphviz [graphviz.org]

- 3. protocols.io [protocols.io]

- 4. documentation.tokens.studio [documentation.tokens.studio]

- 5. Microglia-derived TNF-α contributes to RVLM neuronal mitochondrial dysfunction via blocking the AMPK–Sirt3 pathway in stress-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential ex vivo nitric oxide production by acutely isolated neonatal and adult microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. praxilabs.com [praxilabs.com]

- 8. Role of MMP inhibitors on levels of MMP-2 and MMP-9 in mammalian cell lines – A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppressed Microglial E Prostanoid Receptor 1 Signaling Selectively Reduces TNFα and IL-6 Secretion from Toll-like Receptor 3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (S)-p38 MAPK Inhibitor III | TargetMol [targetmol.com]

- 11. Sapphire North America [sapphire-usa.com]

- 12. selleckchem.com [selleckchem.com]

- 13. bio-rad.com [bio-rad.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. Sample Gradient Color Schemes | Graphviz [graphviz.org]

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and History of Indazole-3-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-3-carbaldehydes represent a cornerstone in the synthesis of a multitude of biologically active compounds, most notably in the development of kinase inhibitors for oncology. Their unique structure, featuring a fused benzene and pyrazole ring with a reactive aldehyde group at the 3-position, serves as a versatile scaffold for constructing complex molecular architectures. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to indazole-3-carbaldehydes, detailed experimental protocols for their preparation and subsequent transformations, and a summary of quantitative data to aid in synthetic planning. The indazole ring system is of significant interest in medicinal chemistry as it is considered a bioisostere of indole, capable of forming strong hydrogen bonds within the hydrophobic pockets of proteins.[1][2] This property has led to the successful development of several marketed drugs containing the indazole-3-substituted motif, including Axitinib (Inlyta®) and Pazopanib (Votrient®).[1][2]

Historical Development of Synthetic Methodologies

The synthesis of the parent indazole ring dates back to the 19th century. However, the specific and efficient synthesis of 3-substituted indazoles, particularly the crucial indazole-3-carbaldehyde intermediate, is a more recent development. Early attempts to directly functionalize the C3 position of the indazole ring were often met with limited success.

A significant breakthrough in the direct synthesis of indazole-3-carbaldehydes was the application of nitrosation of indoles . This method was first described by Büchi in 1986 and has since been optimized to become a general and high-yielding procedure.[1][3] The reaction proceeds through a multistep pathway initiated by the nitrosation of the C3 position of an indole, leading to an oxime intermediate. Subsequent addition of water triggers a ring-opening and re-closure cascade to furnish the 1H-indazole-3-carboxaldehyde.[1][2] This method is advantageous due to its mild conditions and tolerance of a wide range of functional groups on the starting indole.[2]

Prior to the widespread adoption of the indole nitrosation route, other classical synthetic methods were explored with varying degrees of success. The Vilsmeier-Haack formylation , a standard method for the formylation of electron-rich aromatic rings, proved to be largely ineffective for the direct C3-formylation of indazoles.[2]

Another approach involves the direct metalation of the indazole ring at the C3 position. This can be achieved through deprotonation using strong bases (lithiation) or through halogen-metal exchange. However, these methods can be complicated by ring-opening of the five-membered heterocyclic ring.[2] To circumvent this, various protocols utilizing zincation, lithiation, or magnesiation, often in conjunction with protecting groups on the indazole nitrogen, have been developed.[2]

Once synthesized, the aldehyde functionality of indazole-3-carbaldehyde serves as a versatile handle for further synthetic elaborations. Key transformations include Knoevenagel condensations with active methylene compounds to form α,β-unsaturated systems and Wittig reactions to introduce diverse alkenyl substituents.[2] These subsequent reactions are critical for building the molecular complexity required for potent biological activity.

Key Synthetic Protocols

This section provides detailed experimental methodologies for the primary synthesis of indazole-3-carbaldehydes and their key subsequent transformations.

Protocol 1: Synthesis of 1H-Indazole-3-carbaldehydes via Nitrosation of Indoles

This optimized procedure is adapted from the work of Chevalier et al. and provides a general method for the conversion of both electron-rich and electron-deficient indoles.[2]

General Procedure:

-

To a solution of sodium nitrite (NaNO₂, 8 equivalents) in deionized water and DMF at 0 °C, slowly add hydrochloric acid (HCl, 2 N aqueous solution, 7 equivalents).

-

After stirring for 10 minutes at this temperature, a solution of the corresponding indole (1 equivalent) in DMF is added slowly over a period of 2 hours using a syringe pump.

-

The reaction mixture is then stirred at room temperature for a specified time (typically 2-12 hours) and may be heated to 50 °C to ensure completion, particularly for less reactive substrates.

-

Upon completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure 1H-indazole-3-carboxaldehyde.

Quantitative Data for Synthesis of Substituted 1H-Indazole-3-carbaldehydes:

| Starting Indole | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Indole | 1H-Indazole-3-carbaldehyde | 3 | RT | 99 |

| 5-Bromoindole | 5-Bromo-1H-indazole-3-carbaldehyde | 2, then 3 | RT, then 50 | 94 |

| 6-Bromoindole | 6-Bromo-1H-indazole-3-carbaldehyde | 2, then 3 | RT, then 50 | 78 |

| 6-Fluoroindole | 6-Fluoro-1H-indazole-3-carbaldehyde | 5 | RT | 84 |

| 5-Methoxyindole | 5-Methoxy-1H-indazole-3-carbaldehyde | 3 | RT | 91 |

| 7-Methylindole | 7-Methyl-1H-indazole-3-carbaldehyde | 12 | RT | 72 |

| 5-NHBoc-indole | 5-NHBoc-1H-indazole-3-carbaldehyde | 3 | RT | 78 |

| 5-Piperidyl-indole | 5-Piperidyl-1H-indazole-3-carbaldehyde | 3 | RT | 15 |

Data sourced from Chevalier, A. et al. (2018).[2]

Protocol 2: Vilsmeier-Haack Formylation (General, for context)

While generally ineffective for C3-formylation of indazoles, this protocol is provided for comparative purposes.

Procedure:

-

To a solution of the substrate in DMF at 0 °C, add the Vilsmeier reagent (prepared from POCl₃ and DMF).

-

The reaction is stirred for several hours at room temperature.

-

The reaction is quenched by the addition of a solution of sodium acetate in water.

-

The mixture is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine and dried.

-

The product is isolated after concentration and purification.

Protocol 3: Direct C3-Formylation via Metalation (Conceptual)

This represents a general approach as specific high-yielding protocols for direct formylation are less common than for other C3-functionalizations.

Procedure:

-

Protect the N1 position of the indazole (e.g., with a Boc or SEM group).

-

Cool the solution of the protected indazole in an anhydrous aprotic solvent (e.g., THF) to a low temperature (e.g., -78 °C).

-

Add a strong base such as n-butyllithium to deprotonate the C3 position.

-

Quench the resulting anion with a formylating agent (e.g., DMF).

-

Work up the reaction mixture and deprotect the N1 position to yield the 1H-indazole-3-carbaldehyde.

Protocol 4: Knoevenagel Condensation of 1H-Indazole-3-carbaldehyde

This protocol describes the reaction of 1H-indazole-3-carbaldehyde with an active methylene compound.

Procedure:

-

Dissolve 1H-indazole-3-carbaldehyde and the active methylene compound (e.g., malononitrile) in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of a base, such as piperidine or triethylamine.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

Collect the solid product by filtration and wash with a cold solvent. If no precipitate forms, concentrate the mixture and purify by column chromatography.

Protocol 5: Wittig Reaction of 1H-Indazole-3-carbaldehyde

This protocol outlines the synthesis of an alkene from 1H-indazole-3-carbaldehyde and a phosphonium ylide.

Procedure:

-

Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like THF or DMSO.

-

Add a solution of 1H-indazole-3-carbaldehyde in the same solvent to the ylide solution at an appropriate temperature (often 0 °C to room temperature).

-

Stir the reaction mixture for a period ranging from a few hours to overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and their logical connections as described in this guide.

References

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical and Chemical Properties of 4,7-Dimethyl-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Physical Appearance

While the exact physical appearance of 4,7-Dimethyl-1H-indazole-3-carbaldehyde is not documented in the searched resources, analogous compounds suggest it is likely to be a solid at room temperature. The color of related indazole and indole carbaldehydes varies, indicating that the target compound could range from a white to a yellowish or even brown solid.

For instance, 7-methyl-1H-indazole-3-carbaldehyde is described as a yellowish solid[1]. Other related indazole derivatives are typically crystalline solids[2][3]. The presence of the chromophoric indazole ring system and the carbaldehyde group can contribute to a colored appearance.

Table 1: Physical Appearance of Structurally Related Compounds

| Compound Name | CAS Number | Physical Appearance |

| 7-methyl-1H-indazole-3-carbaldehyde | 1000340-51-1 | Yellowish solid[1] |

| Indole-3-carboxaldehyde | 487-89-8 | Beige Powder Solid[2] |

| 4,6-dimethyl-1H-indole-3-carbaldehyde | Not available | Pale yellow solid[4] |

| Indazole | Not available | Beige Powder Solid[3] |

Stability and Storage

Detailed stability studies for this compound have not been found. However, general principles of organic chemistry and information from safety data sheets of similar compounds allow for an estimation of its stability and recommended storage conditions.

Aldehydes, in general, can be susceptible to oxidation, especially in the presence of air and light. The indazole ring is a relatively stable aromatic system. Based on SDS information for related compounds, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture[2][3][5]. Storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial for long-term stability.

Key factors influencing stability include:

-

Air (Oxygen): The aldehyde functional group can be oxidized to the corresponding carboxylic acid.

-

Light: Photochemical degradation may occur upon prolonged exposure to light.

-

Heat: Elevated temperatures can accelerate decomposition.

-

Moisture: The compound may be sensitive to moisture, though specific data is unavailable.

-

Incompatible Materials: Strong oxidizing agents and strong reducing agents should be avoided[2][3].

Table 2: General Storage Recommendations for Indazole Derivatives

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place (e.g., 2-8 °C for long-term storage) | To minimize thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen) | To prevent oxidation of the aldehyde group. |

| Light | Store in a light-resistant container | To prevent photochemical decomposition. |

| Moisture | Store in a dry environment with a tight seal | To prevent potential hydrolysis or degradation. |

| Incompatibilities | Avoid strong oxidizing and reducing agents | To prevent chemical reactions that would degrade the compound. |

Experimental Protocols

Specific experimental protocols for determining the physical and chemical properties of this compound are not available. However, standard analytical techniques would be employed for its characterization.

3.1. Determination of Physical Appearance:

-

Method: Visual inspection of the purified solid against a white background under controlled lighting conditions.

-

Procedure: A small, pure sample of the compound is observed. Its color, form (e.g., crystalline, powder, amorphous), and any other notable characteristics are recorded.

3.2. Determination of Melting Point:

-

Method: Capillary melting point apparatus.

-

Procedure: A small amount of the dry, powdered sample is packed into a capillary tube. The tube is placed in a melting point apparatus, and the temperature is slowly increased. The temperature range over which the sample melts is recorded. This provides an indication of purity.

3.3. Stability Assessment (General Protocol):

-

Method: High-Performance Liquid Chromatography (HPLC) is a common method for assessing the stability of organic compounds.

-

Procedure:

-

A solution of the compound at a known concentration is prepared.

-

The initial purity is determined by HPLC.

-

Aliquots of the solution (or solid samples) are then subjected to various stress conditions (e.g., elevated temperature, exposure to light, different pH solutions, oxidizing agents).

-

At specified time intervals, the samples are analyzed by HPLC.

-

The appearance of new peaks (degradation products) and the decrease in the area of the parent peak are monitored to determine the rate and pathway of degradation.

-

Logical Relationships in Stability

The following diagram illustrates the key factors that can influence the stability of an indazole-3-carbaldehyde derivative like this compound.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 5. directpcw.com [directpcw.com]

The Indazole Scaffold: A Privileged Pharmacophore in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets.[3][4] Though rare in nature, synthetic indazole derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs and clinical candidates.[5][6] This guide provides a comprehensive overview of the indazole scaffold's role in drug design, covering its physicochemical properties, synthetic methodologies, therapeutic applications, and the molecular pathways it modulates.

Physicochemical Properties and Pharmacophoric Features

The indazole nucleus exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] This structural duality, combined with its aromatic nature, underpins its success as a pharmacophore.

-

Hydrogen Bonding: The indazole ring possesses both a hydrogen bond donor (N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom), enabling it to form crucial interactions with amino acid residues in protein active sites, such as the hinge region of protein kinases.[3]

-

Bioisosterism: Indazole is an excellent bioisostere for other aromatic systems like indole and phenol.[3] This allows medicinal chemists to replace these common motifs in known ligands with an indazole ring to improve properties such as metabolic stability, lipophilicity, and target affinity.[3] Compared to phenol, indazole bioisosteres are generally less susceptible to phase I and II metabolism.[3]

-

Structural Rigidity: The fused ring system imparts a rigid conformation, which can reduce the entropic penalty upon binding to a target, often leading to higher affinity. This rigidity also provides a well-defined vector for the attachment of various substituents to explore the target's binding pocket.

Synthetic Strategies for Indazole Derivatives

A variety of synthetic routes have been developed to access the indazole core and its derivatives, reflecting its importance in drug discovery.

Classical and Modern Synthetic Approaches

Historically, methods like the Fischer indazole synthesis provided the initial entry into this chemical space.[2][7] Modern medicinal chemistry relies on more versatile and efficient methods, including:

-

Cyclocondensation Reactions: A common and powerful strategy involves the cyclocondensation of substituted 2-aminobenzonitriles with hydrazines.[5]

-

Transition-Metal-Catalyzed C-N Bond Formation: Palladium-, copper-, or iron-catalyzed intramolecular C-N coupling of aryl hydrazones provides a direct route to 3-aryl-1H-indazoles.[8]

-

[3+2] Cycloadditions: The reaction of benzynes with 1,3-dipoles like sydnones can be employed to construct the 2H-indazole core.[8]

Experimental Protocol: Synthesis of 3-Aminoindazole Derivatives

3-Aminoindazoles are crucial intermediates for many kinase inhibitors, including Axitinib and Pazopanib. A general, efficient method for their synthesis is the cyclocondensation of a substituted 2-halobenzonitrile with hydrazine hydrate.

Objective: To synthesize a 7-bromo-4-chloro-1H-indazol-3-amine intermediate.[9]

Materials:

-

3-bromo-2,6-dichlorobenzonitrile

-

Hydrazine hydrate (N₂H₄·H₂O)

-

2-Butanol (sec-BuOH)

-

Triethylamine (TEA)

Procedure:

-

A reaction vessel is charged with 3-bromo-2,6-dichlorobenzonitrile (1.0 equivalent), 2-butanol, and triethylamine (1.5 equivalents).

-

The mixture is stirred and hydrazine hydrate (2.0 equivalents) is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux (approximately 95-100 °C) and maintained for 12-24 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 7-bromo-4-chloro-1H-indazol-3-amine.[9]

Therapeutic Applications and Key Drug Examples

The indazole scaffold is a cornerstone of numerous drugs targeting a wide array of diseases, most notably cancer, inflammation, and chemotherapy-induced nausea.[4][10]

Anticancer Agents: Protein Kinase Inhibition

Indazole is a privileged scaffold for protein kinase inhibitors, with many derivatives targeting key enzymes in oncogenic signaling pathways.[3][7]

-

Pazopanib (Votrient®): An FDA-approved multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2] It primarily inhibits VEGFR, PDGFR, and c-Kit.

-

Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs 1, 2, and 3), approved for the treatment of advanced renal cell carcinoma.[2][6]

-

Entrectinib (Rozlytrek®): An inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and the neurotrophic tyrosine receptor kinase (TRK) family, used to treat certain types of non-small cell lung cancer and solid tumors with NTRK gene fusions.[11][12]

-

Niraparib (Zejula®): A poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian, fallopian tube, and peritoneal cancers.[1]

Anti-inflammatory and Analgesic Agents

-

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, used for the relief of pain and inflammation.[2]

-

Bendazac: Another NSAID containing the 1H-indazole scaffold.[1]

Other Therapeutic Areas

-

Granisetron: A serotonin 5-HT₃ receptor antagonist used as an antiemetic to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy.[2][6]

Quantitative Bioactivity Data

The potency of indazole derivatives varies significantly based on their substitution patterns and the biological target. The following tables summarize representative bioactivity data.

Table 1: Indazole Derivatives as Kinase Inhibitors

| Compound/Drug | Target Kinase(s) | Bioactivity (IC₅₀ / Kᵢ) | Disease Area |

| Pazopanib | VEGFR-2, PDGFR-β, c-Kit | 30 nM, 84 nM, 74 nM (IC₅₀) | Cancer |

| Axitinib | VEGFR-1, VEGFR-2, VEGFR-3 | 0.1 nM, 0.2 nM, 0.1-0.3 nM (IC₅₀) | Cancer |

| Entrectinib | ALK, ROS1, TRKA/B/C | 12 nM, 7 nM, 1-25 nM (IC₅₀)[12] | Cancer |

| Niraparib | PARP-1, PARP-2 | 3.8 nM, 2.1 nM (IC₅₀) | Cancer |

| Compound 123 | Aurora A, Aurora B | 26 nM, 15 nM (IC₅₀)[12] | Cancer (Preclinical) |

| CFI-400945 | PLK4 | Kᵢ < 1 nM | Cancer (Clinical Trial) |

| Indazole 17 | ITK | Kᵢ = 0.23 nM[13] | Inflammation (Preclinical) |

Table 2: Indazole Derivatives in Other Therapeutic Areas

| Compound/Drug | Target/Assay | Bioactivity (IC₅₀) | Therapeutic Area |

| Benzydamine | Cyclooxygenase (COX) | ~50 µM | Inflammation |

| Indazole (parent) | TNF-α Inhibition | 220.11 µM[14] | Inflammation (In vitro) |

| 5-Aminoindazole | TNF-α Inhibition | 230.19 µM[14] | Inflammation (In vitro) |

| 5-Aminoindazole | COX-2 Inhibition | 12.32 µM[14] | Inflammation (In vitro) |

| 6-Nitroindazole | IL-1β Inhibition | 100.75 µM[14] | Inflammation (In vitro) |

| Granisetron | 5-HT₃ Receptor | Kᵢ ≈ 1 nM | Antiemetic |

Key Signaling Pathways Modulated by Indazole Drugs

Indazole-based kinase inhibitors frequently target the VEGFR and RAF-MEK-ERK signaling cascades, which are crucial for tumor growth, proliferation, and angiogenesis.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis. Pazopanib and Axitinib exert their anti-cancer effects by blocking the VEGFR2 tyrosine kinase, thereby inhibiting downstream signaling.

Caption: Simplified VEGFR signaling pathway inhibited by indazole-based drugs.

RAF/MEK/ERK (MAPK) Signaling Pathway

The RAF/MEK/ERK pathway is a central signaling cascade that regulates cell growth and proliferation. Mutations in BRAF are common in many cancers, leading to constitutive pathway activation.

Caption: The RAF/MEK/ERK pathway, a target for indazole-based inhibitors.

Experimental Protocols: Biological Assays

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)